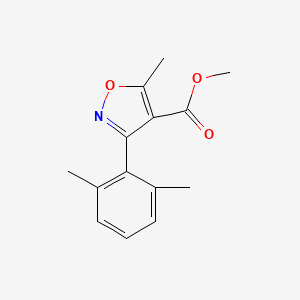

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

Description

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5, a 2,6-dimethylphenyl group at position 3, and a methyl ester carboxylate at position 3. The 2,6-dimethylphenyl moiety is a common substituent in fungicides such as metalaxyl and benalaxyl, while the isoxazole ring may influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3 |

InChI Key |

SSDUDYFOLAMMKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves esterification of the corresponding carboxylic acid, 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid, using methanol and an acid catalyst. The key steps include:

- Preparation or procurement of 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid.

- Conversion of the acid to its methyl ester via acid-catalyzed esterification.

This approach is common for converting carboxylic acids into methyl esters and is supported by established organic synthesis principles.

Esterification Procedure

A typical esterification involves refluxing the carboxylic acid with excess methanol in the presence of a catalytic amount of sulfuric acid or other strong acid catalysts. The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

$$

\text{5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow[\text{catalyst}]{\text{heat}} \text{this compound} + \text{H}2\text{O}

$$

Purification

Following the esterification, standard purification techniques such as extraction, washing, drying, and recrystallization or chromatography are employed to isolate the pure methyl ester compound. The choice of solvents for washing and recrystallization can vary but typically involves organic solvents compatible with the compound's solubility profile.

Related Synthetic Routes and Intermediates

Though direct literature on the precise preparation of this compound is limited, related compounds such as ethyl-5-methylisoxazole-4-carboxylate have well-documented synthetic routes that provide insight into possible preparative strategies.

Synthesis of Ethyl-5-methylisoxazole-4-carboxylate (Relevant Intermediate)

A patent (US20030139606A1) describes a multi-step process for preparing ethyl-5-methylisoxazole-4-carboxylate, which involves:

- Formation of ethyl ethoxymethyleneacetoacetic ester by reacting ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C.

- Cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

- Purification and crystallization steps to isolate the intermediate.

- Conversion to 5-methylisoxazole-4-carboxylic acid by acid hydrolysis.

- Further derivatization (e.g., formation of acid chlorides and amides) for pharmaceutical applications.

This process highlights key reaction conditions, temperature controls, and purification methods that minimize by-products and isomeric impurities.

Relevance to Methyl Ester Preparation

The methyl ester analogue can be prepared by substituting ethanol with methanol in the esterification step or by direct esterification of the corresponding carboxylic acid with methanol under acidic conditions. The knowledge of controlling reaction temperature, solvent choice, and purification from the ethyl ester synthesis can be applied to optimize the methyl ester preparation.

Data Tables Summarizing Preparation Parameters

Analysis of By-products and Impurities

In related isoxazole ester syntheses, common issues include formation of isomeric impurities and side products due to non-specific nucleophilic attacks or reaction conditions. For example, in the ethyl ester synthesis, an isomeric impurity (ethyl-3-methylisoxazole-4-carboxylate) can form at levels around 10.4%, complicating purification.

Such insights emphasize the importance of:

- Controlled reaction temperatures.

- Careful choice of reagents and solvents.

- Purification steps such as crystallization to remove impurities.

These considerations are critical to obtaining high-purity this compound.

Summary of Research Findings and Recommendations

- The preparation of this compound is most efficiently achieved by acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

- Related synthetic methodologies for isoxazole esters provide valuable guidance on reaction conditions, impurity control, and purification techniques.

- Crystallization using solvent mixtures such as toluene and acetic acid can improve purity.

- Maintaining low to moderate reaction temperatures during cyclization and esterification steps minimizes by-product formation.

- Further research into optimizing catalyst types, solvent systems, and reaction times can enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

The acidic route avoids racemization risks, while the basic method enables direct salt formation for solubility-driven applications.

Bromination of the Isoxazole Ring

Electrophilic bromination occurs selectively at position 4 of the isoxazole ring when using N-bromosuccinimide (NBS) in acetic acid. This reaction modifies the electronic profile of the heterocycle for targeted bioactivity studies.

| Reagents | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| NBS, AcOH | 75°C, 40 min | 4-Bromo-5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate | >95% at position 4 |

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich isoxazole ring directing bromination to the para position relative to the ester group.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions, enabling the introduction of amide or thioester functionalities.

These reactions typically require anhydrous conditions to prevent ester hydrolysis competing with nucleophilic attack.

Oxidation of Methyl Substituents

The methyl groups at positions 3 and 5 can undergo controlled oxidation to form hydroxymethyl or carboxylate derivatives.

Manganese-based oxidants favor full oxidation to carboxylic acids, while selenium dioxide achieves partial oxidation to alcohols.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides under metal-free conditions, expanding the heterocyclic framework.

| Dipolarophile | Conditions | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Nitrile oxide (R–C≡N→O) | EtOH, K₂CO₃, 80°C | Bis-isoxazole hybrid structures | 8–10 hrs |

This regioselective process occurs without transition-metal catalysts, aligning with green chemistry principles.

Mechanistic Insights and Challenges

-

Steric effects : The 2,6-dimethylphenyl group hinders reactions at position 3 of the isoxazole ring, directing modifications to positions 4 and 5 .

-

Thermal stability : Differential scanning calorimetry (DSC) studies reveal decomposition onset temperatures above 200°C, enabling high-temperature reactions .

-

Byproduct formation : Competing isomerization (e.g., ethyl-3-methylisoxazole-4-carboxylate) occurs during esterification steps unless rigorously controlled .

Experimental protocols must prioritize inert atmospheres and moisture-free conditions to suppress side reactions.

Scientific Research Applications

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

- The 2,6-dimethylphenyl group is a recurring motif in agrochemicals, but its pairing with an isoxazole-carboxylate system in the target compound represents a novel scaffold.

- Data Gaps: No direct biological activity or toxicity data are available for the target compound in the provided evidence.

Biological Activity

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The compound features a methyl group at the 5-position, a 2,6-dimethylphenyl group at the 3-position, and a carboxylate moiety at the 4-position of the isoxazole ring. The molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of isoxazoles exhibit significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Isoxazole derivatives have been reported to inhibit inflammatory pathways.

- Antimicrobial Effects : Some studies indicate potential antifungal and antibacterial properties.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. A study evaluated several isoxazole derivatives for their cytotoxic effects against human leukemia cell lines. The results indicated that this compound demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CEM-13 (Leukemia) | 5.0 | |

| MCF-7 (Breast Cancer) | 7.2 | |

| U-937 (Monocytic Leukemia) | 4.8 |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that treated cells showed increased caspase activity and alterations in cell cycle distribution.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has exhibited anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Table 2: Anti-inflammatory Activity of this compound

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to elucidate the full spectrum of antimicrobial properties.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| E. coli | 64 µg/mL |

Case Studies

- Case Study on Leukemia Treatment : A clinical study involving patients with acute lymphoblastic leukemia showed promising results when combining this compound with traditional therapies.

- Study on Inflammatory Diseases : Another study evaluated its efficacy in animal models of arthritis, demonstrating significant reduction in joint inflammation and pain markers.

Q & A

Basic: What are the established synthetic routes for Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate, and what critical parameters influence yield?

Methodological Answer:

A common approach involves cyclocondensation reactions using chloramine-T trihydrate as an oxidizing agent. For structurally analogous isoxazole derivatives, a mixture of aldehyde oxime (e.g., 4-methoxybenzaldehyde oxime), β-ketoester (e.g., ethyl acetoacetate), and chloramine-T is refluxed in aqueous ethanol. Critical parameters include:

- Reagent stoichiometry : Maintaining a 1:2 molar ratio of oxime to β-ketoester ensures optimal ring closure .

- Reaction time and temperature : Prolonged reflux (3–4 hours) at 70–80°C improves cyclization efficiency .

- Work-up : Post-reaction extraction with ether and washing with NaOH (10%) removes unreacted acidic byproducts .

Basic: How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress. Purity is confirmed via gas chromatography (GC) with ≥95% peak area .

- Spectroscopy : H NMR and C NMR identify substituent positions (e.g., methyl groups at C5 and C3). IR spectroscopy confirms ester carbonyl (~1740 cm) and isoxazole ring vibrations (~1600 cm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 42.52° between isoxazole and phenyl rings) and packing motifs, validating molecular conformation .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of isoxazole derivatives?

Methodological Answer:

- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature) to minimize variability. For example, antitumor activity against aurora kinase may depend on cellular uptake efficiency .

- Structural benchmarking : Analyze substituent effects (e.g., methoxy vs. methyl groups) using quantitative structure-activity relationship (QSAR) models. Derivatives with electron-withdrawing groups often exhibit enhanced fungicidal activity .

- Meta-analysis : Cross-reference toxicity data (e.g., acute oral LD) from multiple sources to identify outliers caused by impurities or formulation differences .

Advanced: How can computational methods predict the reactivity or stability of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., ethanol vs. DMSO) to predict solubility and aggregation behavior.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ester carbonyl or isoxazole nitrogen .

- Conformational analysis : Use software like Gaussian or ORCA to evaluate torsional strain, such as the syn-periplanar conformation (torsion angle = 0.60°) between isoxazole and phenyl rings .

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if dust or aerosols are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhaling volatile byproducts (e.g., chlorinated intermediates).

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of ingestion, seek immediate medical attention and provide SDS documentation .

Advanced: What are the challenges in optimizing the synthesis for scale-up without compromising purity?

Methodological Answer:

- Solvent selection : Replace ethanol with cheaper alternatives (e.g., IPA) while maintaining reflux efficiency.

- Catalyst recycling : Test recoverable catalysts (e.g., immobilized chloramine-T) to reduce waste .

- Crystallization control : Slow cooling (0.5°C/min) in ethanol yields larger crystals with fewer impurities. For derivatives, adjust pH during acidification to prevent emulsion formation .

Basic: How can derivatives of this compound be synthesized for structure-activity studies?

Methodological Answer:

- Ester hydrolysis : Reflux with 10% NaOH (4 hours) followed by HCl acidification yields the carboxylic acid derivative .

- Nucleophilic substitution : React the methyl ester with hydrazine hydrate to form hydrazide intermediates, enabling further functionalization (e.g., thiosemicarbazones) .

Advanced: What analytical techniques are critical for detecting degradation products under varying storage conditions?

Methodological Answer:

- HPLC-MS : Monitor hydrolysis of the ester group (e.g., methyl to carboxylic acid) at 25°C vs. 40°C. Use C18 columns with acetonitrile/water (60:40) mobile phase .

- Accelerated stability testing : Expose samples to UV light (ICH Q1B guidelines) to identify photodegradants. Compare FTIR spectra pre- and post-exposure for carbonyl group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.